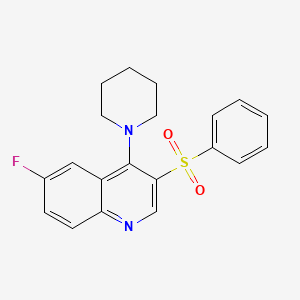

3-(Benzenesulfonyl)-6-fluoro-4-(piperidin-1-yl)quinoline

Beschreibung

3-(Benzenesulfonyl)-6-fluoro-4-(piperidin-1-yl)quinoline is a synthetic quinoline derivative characterized by a benzenesulfonyl group at the 3-position, a fluorine atom at the 6-position, and a piperidine ring at the 4-position of the quinoline scaffold.

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-4-piperidin-1-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2S/c21-15-9-10-18-17(13-15)20(23-11-5-2-6-12-23)19(14-22-18)26(24,25)16-7-3-1-4-8-16/h1,3-4,7-10,13-14H,2,5-6,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTIVTPIUPPXCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-fluoro-4-(piperidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.

Sulfonylation: The benzenesulfonyl group can be introduced by reacting the quinoline derivative with benzenesulfonyl chloride in the presence of a base like pyridine.

Piperidinyl Substitution: The final step involves the substitution of the quinoline derivative with piperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzenesulfonyl)-6-fluoro-4-(piperidin-1-yl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized quinoline derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that 3-(benzenesulfonyl)-6-fluoro-4-(piperidin-1-yl)quinoline exhibits significant activity against various bacterial strains. The incorporation of the piperidine ring is believed to enhance the lipophilicity and cellular uptake of the compound, contributing to its effectiveness against pathogens.

2. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. Quinoline derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation. The benzenesulfonyl group may play a crucial role in modulating these enzymatic activities, making it a candidate for further exploration in cancer therapy.

3. Neurological Applications

The piperidine component is associated with neuroactive properties. Compounds containing this moiety have been investigated for their potential as anxiolytics and antidepressants. Studies on related compounds indicate that they can interact with neurotransmitter systems, suggesting that this compound may also exhibit similar effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines treated with this compound showed a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in apoptosis markers, suggesting that the compound induces programmed cell death in cancer cells.

Case Study 3: Neuropharmacological Assessment

Behavioral assays conducted on animal models treated with the compound indicated anxiolytic effects comparable to established anxiolytics. Neurochemical analysis revealed alterations in serotonin and dopamine levels, supporting its potential application in treating anxiety disorders.

Wirkmechanismus

The mechanism of action of 3-(Benzenesulfonyl)-6-fluoro-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Key Structural Analogues

The most relevant structural analogue identified is 3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline (BB90881), a commercially available compound with documented specifications . Below is a detailed comparison:

| Property | 3-(Benzenesulfonyl)-6-fluoro-4-(piperidin-1-yl)quinoline | BB90881 |

|---|---|---|

| Sulfonyl Substituent | Benzenesulfonyl | 4-Ethylbenzenesulfonyl |

| 6-Position Substituent | Fluoro (-F) | Methoxy (-OCH₃) |

| Piperidine Substituent | Unsubstituted piperidine | 4-Methylpiperidine |

| Molecular Formula | C₂₀H₁₈FN₂O₂S | C₂₄H₂₈N₂O₃S |

| Molecular Weight | 377.44 g/mol | 424.56 g/mol |

| Key Functional Groups | Electron-withdrawing (F, SO₂) | Electron-donating (OCH₃), lipophilic (CH₃) |

Substituent Impact on Properties

- Sulfonyl Group Variation :

The 4-ethylbenzenesulfonyl group in BB90881 introduces increased lipophilicity compared to the unsubstituted benzenesulfonyl group in the target compound. This may enhance membrane permeability but reduce aqueous solubility . - Methoxy groups, however, may enhance solubility due to hydrogen-bonding capacity .

- Piperidine Modification :

The 4-methylpiperidine in BB90881 adds steric bulk and lipophilicity, which could influence receptor interactions or pharmacokinetics compared to the unsubstituted piperidine in the target compound .

Research Implications

- Drug Design : The target compound’s fluoro and sulfonyl groups may favor kinase inhibition (e.g., targeting ATP-binding pockets), whereas BB90881’s methoxy and ethyl groups could suit targets requiring hydrophobic interactions.

- Optimization Pathways : Hybridizing features of both compounds (e.g., combining fluoro and ethylbenzenesulfonyl groups) might balance solubility, potency, and metabolic stability.

Biologische Aktivität

3-(Benzenesulfonyl)-6-fluoro-4-(piperidin-1-yl)quinoline is a novel compound that has garnered attention for its potential biological activities. The structure of this compound includes a quinoline core, which is known for its diverse pharmacological properties, and a piperidine ring, which may enhance its biological interactions. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H24FN3O2S. The presence of the benzenesulfonyl group and the fluorine atom at the 6-position of the quinoline ring are significant for its reactivity and potential biological activity. The sulfonyl group can participate in nucleophilic substitution reactions, while the fluorine may enhance lipophilicity, affecting how the compound interacts with biological targets.

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown promising activity against human non-small cell lung cancer (A549) cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 5.2 ± 0.5 | Apoptosis induction |

| Reference Drug (5-FU) | A549 | 4.98 ± 0.41 | Apoptosis induction |

A study demonstrated that treatment with this compound resulted in increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Compounds with similar quinoline structures have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Compound Name | Bacterial Strain | MIC (µM) | Activity |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15.6 | Bactericidal |

| This compound | Escherichia coli | 31.2 | Bacteriostatic |

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with protein synthesis pathways .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, there is evidence suggesting that this compound may possess anti-inflammatory effects. Compounds containing piperidine rings have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Studies

A recent case study focused on the efficacy of this compound in a preclinical model of lung cancer. The study found that administration of this compound led to a significant reduction in tumor size compared to control groups, highlighting its potential therapeutic application in oncology .

Another study assessed the compound's effect on biofilm formation by Staphylococcus aureus. Results indicated a marked reduction in biofilm density, suggesting that it could be useful in treating biofilm-associated infections .

Q & A

Basic Research Questions

Q. What are the critical structural features of 3-(Benzenesulfonyl)-6-fluoro-4-(piperidin-1-yl)quinoline that influence its pharmacological activity?

- Key Features :

- Quinoline Core : Provides a planar aromatic system for π-π interactions with biological targets (e.g., enzymes, receptors) .

- 6-Fluoro Substituent : Enhances metabolic stability and modulates electronic properties, potentially improving binding affinity .

- 4-(Piperidin-1-yl) Group : Introduces conformational flexibility and basicity, critical for CNS penetration and target engagement (e.g., muscarinic receptors) .

- 3-Benzenesulfonyl Moiety : Increases hydrophobicity and may stabilize interactions with hydrophobic binding pockets .

Q. What synthetic strategies are effective for preparing this compound?

- Stepwise Synthesis :

Core Formation : Start with 4-chloro-6-fluoroquinoline-3-carbonitrile. Perform nucleophilic aromatic substitution (SNAr) with piperidine to introduce the 4-piperidinyl group (90% yield) .

Sulfonylation : React with benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to install the benzenesulfonyl group .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

- Key Reaction Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 equivalents of piperidine) to minimize byproducts .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Confirm regiochemistry of substitutions (e.g., fluorine at C6, piperidine at C4) and detect conformational isomers .

- HRMS : Validate molecular weight (e.g., [M+H]+ expected for C₂₆H₂₄FN₃O₂S: 462.16) .

- X-ray Crystallography : Resolve crystal structure to analyze bond angles and planarity of the quinoline core .

Advanced Research Questions

Q. How does the 3-cyano group in analogous quinolines affect M4 PAM potency and CNS penetration?

- Impact on Potency :

- Deleting the 3-cyano group reduces human M4 PAM potency by >10-fold (e.g., EC₅₀ shifts from 197 nM to >2000 nM) .

- The cyano group mimics hydrogen-bond acceptors in classical M4 PAMs (e.g., thieno[2,3-b]pyridines), enhancing target engagement .

- CNS Penetration :

- Tertiary amides (vs. secondary) improve brain-to-plasma ratios (Kₚ,ᵤᵤ = 0.68 vs. 0.26) by reducing hydrogen-bond donors, minimizing P-gp efflux .

Q. What strategies resolve contradictions in reported activity data for fluorinated quinolines across species?

- Case Study :

- Human vs. Rat M4 EC₅₀: Compound 14f shows EC₅₀ = 197 nM (human) vs. 437 nM (rat), suggesting species-specific receptor conformations .

- Resolution Steps :

Cross-Species Assays : Perform parallel functional assays (e.g., calcium mobilization) using transfected cell lines expressing human/rat M4 .

Mutagenesis Studies : Identify critical residues (e.g., transmembrane domains) contributing to potency differences .

Molecular Modeling : Compare docking poses across species to optimize substituents for cross-reactivity .

Q. How can physicochemical properties be optimized to enhance CNS penetration while maintaining M4 PAM activity?

- Key Parameters :

- LogP : Aim for 2–3 (e.g., 14f: xLogP = 2.83) to balance lipid solubility and blood-brain barrier (BBB) permeability .

- Molecular Weight : Keep <400 Da (e.g., 14f: MW = 362) to avoid efflux .

- Hydrogen-Bond Donors : Limit to ≤2 (e.g., replace secondary amides with tertiary analogs) .

- Experimental Workflow :

Parallel Synthesis : Generate analogs with varied substituents (e.g., alkyl, aryl) on the piperidine and benzenesulfonyl groups .

In Silico Screening : Use tools like SwissADME to predict BBB penetration and prioritize compounds for synthesis .

Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound?

- Preclinical Models :

- Rodent Behavioral Assays : Test cognitive effects in M4-dependent models (e.g., MK-801-induced hyperlocomotion for schizophrenia) .

- Pharmacokinetics : Measure plasma/brain exposure (AUC, Cmax) after oral dosing in rats .

- DMPK Profiling :

- Microsomal Stability : Assess hepatic clearance (e.g., 14f: CLhep = 20 mL/min/kg in human microsomes) .

- Cerebrospinal Fluid (CSF) Sampling : Confirm unbound brain concentrations correlate with target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.